Undecane

概述

描述

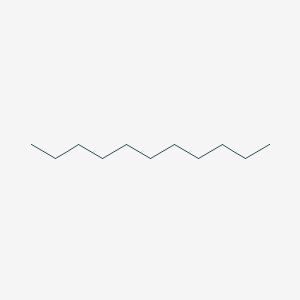

Undecane (C₁₁H₂₄) is a straight-chain alkane with a molecular weight of 156.31 g/mol. It is characterized by its linear structure (CH₃-(CH₂)₉-CH₃) and is commonly found in environmental, industrial, and biological contexts . For instance, this compound has been isolated from Xanthium strumarium plants and identified as a bioactive compound influencing reactive oxygen species (ROS) generation . It is also prevalent in volatile organic compound (VOC) emissions, such as in laundry dry-cleaning processes and firearm residues, where it occurs alongside decane (C₁₀H₂₂) and dodecane (C₁₂H₂₆) .

准备方法

Synthetic Routes and Reaction Conditions: Undecane can be synthesized through various methods, including the catalytic hydrogenation of undecene or the reduction of undecanoic acid . The reaction conditions typically involve the use of catalysts such as palladium on carbon or nickel, and the reactions are carried out under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. It can also be isolated from natural sources such as crude oil and natural gas . The separation process involves fractional distillation, where this compound is collected at its boiling point of 196°C .

化学反应分析

Types of Reactions: Undecane primarily undergoes reactions typical of alkanes, including:

Substitution: Halogenation reactions can occur, where this compound reacts with halogens like chlorine or bromine to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or chromic acid in acetic acid.

Substitution: Chlorine or bromine in the presence of ultraviolet light or heat.

Major Products:

Oxidation: Undecanoic acid.

Substitution: Halogenated this compound derivatives such as 1-chlorothis compound or 1-bromothis compound.

科学研究应用

Chemical Properties and Basic Applications

Undecane is primarily utilized as a solvent and a chemical intermediate in various industrial processes. Its properties include:

- Boiling Point : 196.3 °C

- Density : 0.73 g/cm³

- Solubility : Insoluble in water but soluble in organic solvents

Common Uses

| Application Area | Specific Uses |

|---|---|

| Industrial Solvent | Metal degreasing, lubricants |

| Chemical Intermediate | Production of surfactants and additives |

| Personal Care Products | Fragrance component |

Material Science

This compound has been studied for its thermal properties, making it suitable for energy storage systems. It serves as a scaffold in the development of advanced materials, particularly in the field of organic electronics where it aids in enhancing interchain interactions among conjugated units .

Medicinal Chemistry

Recent research has highlighted this compound's potential therapeutic effects, particularly its anti-allergic and anti-inflammatory properties. In vitro studies have demonstrated that this compound can suppress degranulation in mast cells and regulate inflammatory signaling pathways, suggesting its usefulness in treating skin conditions like atopic dermatitis .

Environmental Studies

This compound is also relevant in environmental science as a volatile organic compound (VOC). Studies have identified its emission levels from various sources, contributing to indoor air quality assessments . Its presence is crucial in understanding the impact of VOCs on health and the environment.

Case Study 1: Anti-Inflammatory Effects

A study published in Molecules explored the effects of this compound on mast cells and keratinocytes. The results indicated that this compound significantly reduced the mRNA expression of inflammatory cytokines, showcasing its potential for therapeutic applications in inflammatory skin diseases .

Case Study 2: Thermal Properties for Energy Storage

Research conducted on this compound's thermal properties revealed its potential application in energy storage systems. The study focused on how this compound can enhance energy efficiency through improved heat retention capabilities .

Safety and Regulatory Aspects

This compound has undergone various safety assessments to evaluate its toxicity and environmental impact. According to a safety assessment by the Expert Panel for Fragrance Safety, this compound does not present significant risks for skin sensitization or genotoxicity, making it safe for use in personal care products . Furthermore, regulatory assessments indicate that this compound can be safely used within established limits in industrial applications.

作用机制

Undecane exerts its effects through various mechanisms:

相似化合物的比较

Physical and Chemical Properties

Undecane’s physical properties differ significantly from shorter- and longer-chain alkanes, as well as branched isomers (Table 1).

Table 1: Physical Properties of this compound and Related Alkanes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Structure |

|---|---|---|---|---|

| Decane | C₁₀H₂₂ | 142.28 | 174 | Linear |

| This compound | C₁₁H₂₄ | 156.31 | 196 | Linear |

| Dodecane | C₁₂H₂₆ | 170.33 | 216 | Linear |

| 2-Methylthis compound | C₁₂H₂₆ | 170.33 | ~185* | Branched |

| 6-Methylthis compound | C₁₂H₂₆ | 170.33 | ~190* | Branched |

*Branched isomers exhibit lower boiling points compared to linear this compound due to reduced surface area and weaker van der Waals interactions .

Occurrence and Environmental Impact

This compound is frequently detected in VOC emissions. In laundry dry-cleaning, this compound constituted 33.90% of total VOCs before treatment, decreasing to 56.28% post-treatment, while dodecane emissions dropped by 99.9% . This highlights the inverse relationship between molecular weight and VOC removal efficiency. In contrast, decane (C₁₀H₂₂) showed intermediate reduction (79.4%), emphasizing this compound’s unique persistence in environmental systems .

Structural Isomerism and Chromatographic Behavior

Branched isomers like 2-methylthis compound and 6-methylthis compound (C₁₂H₂₆) display distinct chromatographic retention times. For example, 6-methylthis compound elutes earlier than linear this compound in nonpolar columns (Kovats’ Retention Index: 1170 vs. 1100 for this compound) . These differences are critical in analytical applications, such as detecting firearm residues or plant volatiles .

Key Research Findings

- VOC Dynamics : this compound’s concentration in healthy plant volatiles (25.75%) drops sharply in virus-infected plants (5.66%), suggesting its role in insect antennal responses .

- Industrial Relevance : this compound is a major component in giant panda enclosure air, alongside structurally similar compounds like dodecane and benzaldehyde .

- Synthetic Derivatives : Spiro compounds derived from this compound skeletons (e.g., 2,4,8,10-tetraoxaspiro[5.5]this compound) exhibit flexible stereochemistry, enabling applications in coordination chemistry and catalysis .

生物活性

Undecane, a straight-chain alkane with the chemical formula , has garnered attention in various fields of research due to its biological activities. This article explores the biological effects of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its presence in environmental studies.

This compound is a colorless, flammable liquid at room temperature and is part of the alkane family. Its structure consists of a linear chain of eleven carbon atoms, which contributes to its hydrophobic characteristics. This hydrophobicity influences its interaction with biological membranes and cellular systems.

Anti-Inflammatory Effects

Recent studies have highlighted this compound's potential in modulating inflammatory responses. A notable study published in Molecules demonstrated that this compound significantly increased intracellular cyclic adenosine monophosphate (cAMP) levels in mast cells and keratinocytes. This increase in cAMP was associated with the suppression of degranulation in sensitized mast cells, indicating a potential role in allergic reactions and inflammation management .

Key Findings:

- Cell Viability : this compound did not affect cell viability at concentrations ranging from 1 to 100 µM.

- Degranulation Suppression : It effectively inhibited degranulation in RBL-2H3 cells, which are a model for mast cell activation.

- Cytokine Regulation : The compound reduced mRNA expression levels of inflammatory cytokines in HaCaT cells, suggesting its role in downregulating pro-inflammatory signals .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study examined the antimicrobial activity of undecanal derivatives (e.g., undecan-3-one and undecan-3-ol) against various pathogens. The results indicated that these compounds exhibit significant antimicrobial activity, making them potential candidates for therapeutic applications .

Comparative Antimicrobial Activity Table

| Compound | Activity | Target Organisms |

|---|---|---|

| Undecan-3-one | Moderate | Various bacteria |

| Undecan-3-ol | Strong | E. coli, Staphylococcus spp. |

| Undec-3-yl acetate | Weak | Limited effectiveness |

Environmental Presence and Implications

This compound is commonly found in indoor environments, particularly in the air of new automobiles. A study highlighted that this compound concentrations reached as high as 1616 µg/m³ shortly after delivery of new cars, emphasizing its prevalence as a volatile organic compound (VOC) in enclosed spaces . The study tracked these concentrations over three years and noted that while levels decreased over time, they fluctuated with temperature changes.

VOC Concentration Over Time

| Time Period | Concentration (µg/m³) |

|---|---|

| Day After Delivery | 1616 |

| 1 Year Later | ~300 |

| 3 Years Later | ~150 |

Case Studies and Research Findings

- Anti-Allergic Effects : In a controlled environment, this compound's ability to modulate immune responses was tested using various cell lines. The findings support its potential use in treating allergic conditions by targeting mast cell activation pathways .

- Air Quality Studies : Research into indoor air quality has shown that high levels of this compound can contribute to overall VOC concentrations, which may have implications for human health, particularly respiratory issues .

常见问题

Basic Research Questions

Q. How can researchers determine the purity of undecane in experimental settings?

To assess purity, employ analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify trace impurities or Nuclear Magnetic Resonance (NMR) to confirm molecular structure. Calibrate instruments using certified reference standards and validate results through triplicate measurements to ensure reproducibility. Cross-reference findings with literature data on this compound’s physicochemical properties (e.g., boiling point, refractive index) to detect anomalies .

Q. What experimental design considerations are critical for synthesizing this compound in a laboratory?

Optimize synthesis by controlling variables such as reaction temperature, catalyst type (e.g., palladium for hydrogenation), and substrate purity. Use fractional distillation to isolate this compound from byproducts, and document procedural deviations (e.g., incomplete reflux) that may impact yield. Validate the synthesis pathway through kinetic studies and compare results with established mechanisms in alkane production literature .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

Combine Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., C-H stretching in alkanes) and Raman Spectroscopy to analyze molecular symmetry. For structural elucidation of derivatives (e.g., halogenated this compound), use X-ray Crystallography to resolve bond angles and lengths. Ensure spectral interpretations align with computational simulations (e.g., density functional theory) .

Advanced Research Questions

Q. How can computational models predict this compound’s thermodynamic stability in complex mixtures?

Apply Molecular Dynamics (MD) simulations to study intermolecular interactions (e.g., van der Waals forces) in binary or ternary systems. Validate models using experimental data (e.g., calorimetry for enthalpy changes) and adjust force-field parameters to account for isomer-specific behaviors. Compare predictions with phase diagrams published in high-impact journals to identify model limitations .

Q. What strategies resolve contradictions in published data on this compound’s solubility parameters?

Conduct a systematic meta-analysis of existing studies, categorizing discrepancies by methodology (e.g., static vs. dynamic solubility measurements). Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and perform error analysis to identify instrument bias. Publish null results to address publication bias and propose a unified protocol for solubility testing in nonpolar solvents .

Q. How do this compound’s degradation pathways vary under oxidative vs. photolytic conditions?

Design comparative studies using High-Performance Liquid Chromatography (HPLC) to track degradation products. For oxidative pathways, employ Electron Paramagnetic Resonance (EPR) to detect radical intermediates. For photolysis, quantify quantum yields using monochromatic light sources and correlate results with Arrhenius plots to elucidate temperature dependence. Reconcile findings with mechanistic studies on shorter alkanes to extrapolate trends .

Q. What advanced statistical methods are suitable for analyzing this compound’s reaction kinetics?

Use multivariate regression to model rate constants as functions of temperature, pressure, and catalyst loading. Apply Bayesian inference to quantify uncertainty in kinetic parameters (e.g., activation energy). Validate models with time-resolved spectroscopic data and compare outputs to deterministic simulations (e.g., Chemkin) .

Q. Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Physical Chemistry) over preprints. Use databases like SciFinder to identify knowledge gaps, such as this compound’s behavior in supercritical fluids .

- Data Contradiction Analysis : Apply Grubbs’ test to detect outliers in replicated experiments. For conflicting computational results, verify the basis set and solvation models used in quantum calculations .

- Ethical Reporting : Disclose all experimental conditions (e.g., humidity levels) in supplementary materials to enable reproducibility. Avoid selective data presentation by including negative results .

属性

IUPAC Name |

undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKGSCJYJTIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | undecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Undecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021689 | |

| Record name | Undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Clear liquid; [CAMEO] | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

384.6 °F at 760 mmHg (NTP, 1992), boiling point equals 385 °F, 195.9 °C, 195.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Undecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

149 °F (NFPA, 2010), 300 °F, 62.0 °C (143.6 °F) - closed cup, 149 °F (65 °C) (open cup) | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.014 mg/L at 25 deg (critical evaluation of all available data), In water, 0.0044 mg/L at 25 °C, Miscible with ethyl alcohol, ether | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7402 g/cu cm at 20 °C | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.4 (Air = 1) | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.41 [mmHg], 0.412 mm Hg at 25 °C | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1120-21-4, 61193-21-3 | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV0QT00NUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Undecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-14.1 °F (NTP, 1992), -25.54 °C, -26.00 °C. @ 760.00 mm Hg | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Undecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。